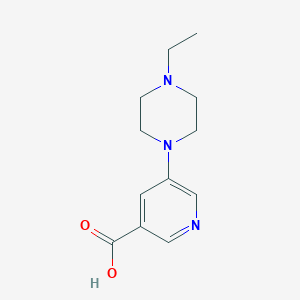
5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an ethylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid typically involves the reaction of 4-ethylpiperazine with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethylpiperazine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylpiperazine moiety can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: This compound has a similar structure but differs in the position of the carboxylic acid group.
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: Another similar compound with a methyl group instead of a carboxylic acid.
Uniqueness
5-(4-Ethylpiperazin-1-yl)pyridine-3-carboxylic acid is unique due to the presence of both a carboxylic acid group and an ethylpiperazine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-(4-ethylpiperazin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-2-14-3-5-15(6-4-14)11-7-10(12(16)17)8-13-9-11/h7-9H,2-6H2,1H3,(H,16,17) |
InChI Key |
PXJJQKHGKPSDCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CN=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13203528.png)
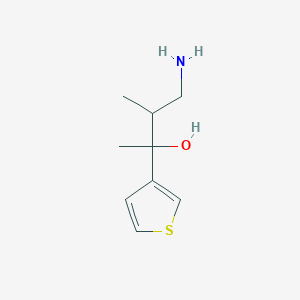
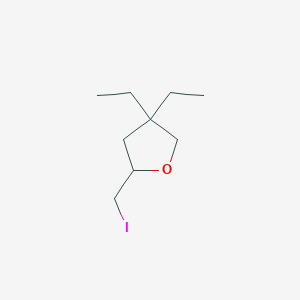
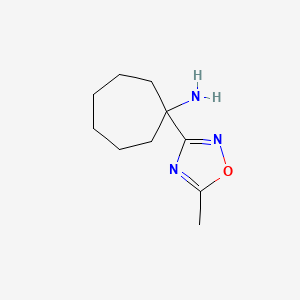

![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B13203547.png)
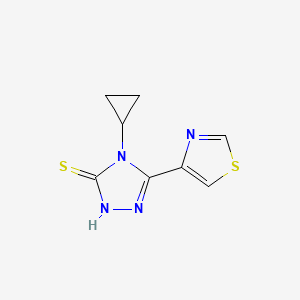
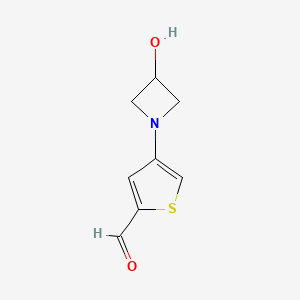
![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
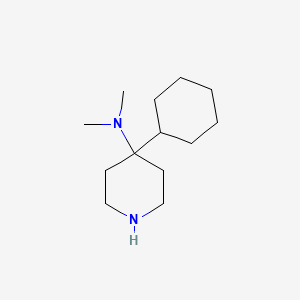
![4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)
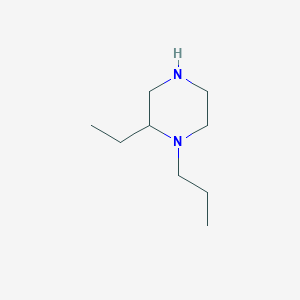
![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)
